molecular formula C10H11ClN2 B3357446 2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole CAS No. 72998-92-6

2-(Chloromethyl)-5,6-dimethyl-1h-benzimidazole

Cat. No. B3357446
Key on ui cas rn: 72998-92-6
M. Wt: 194.66 g/mol
InChI Key: UNLOVTKVVHNHED-UHFFFAOYSA-N
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Patent
US07183273B2

Procedure details

To a stirred solution of 4,5-dimethylphenylene-1,2-diamine (680 mg, 5 mmol) in 4N HCl (12 mL) was added chloroacetic acid (940 mg, 10 mmol). The solution was then heated to reflux for 17 hours, then cooled to room temperature. Solid sodium carbonate was then added slowly, with stirring, until the pH of the solution was approximately 9.0, at which point a beige precipitate formed. The aqueous phase was then diluted with water (10 mL) and extracted repeatedly with ethyl acetate. The combined organic fractions were then dried, concentrated and the residue was purified by column chromatography on silica gel (10% MeOH in CH2Cl2) to afford the desired 2-(chloromethyl)-5,6-dimethylbenzimidazole (530 mg, 54%). 1H NMR (CDCl3) δ 1.59 (br s, 1H), 2.31 (s, 6H), 4.83 (s, 2H), 7.42 (s, 2H).
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
940 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([NH2:9])=[C:4]([NH2:10])[CH:3]=1.[Cl:11][CH2:12][C:13](O)=O.C(=O)([O-])[O-].[Na+].[Na+]>Cl.O>[Cl:11][CH2:12][C:13]1[NH:9][C:5]2[CH:6]=[C:7]([CH3:8])[C:2]([CH3:1])=[CH:3][C:4]=2[N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
680 mg
Type
reactant
Smiles
CC1=CC(=C(C=C1C)N)N
Name
Quantity
940 mg
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, until the pH of the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
at which point a beige precipitate formed
EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The combined organic fractions were then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (10% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1NC2=C(N1)C=C(C(=C2)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 530 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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